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(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane

Surface modification Superhydrophobicity Porous silicon

(3,3,4,4,5,5,6,6,7,7,8,8,8‑Tridecafluorooctyl)silane (CAS 469904‑32‑3; synonym 1H,1H,2H,2H‑perfluorooctylsilane) is a fluorinated trihydridosilane coupling agent. Its molecular formula is C₈H₇F₁₃Si (MW 378.21 g mol⁻¹), and it is supplied as a liquid with a density of 1.446 g mL⁻¹, a refractive index of 1.3184 at 20 °C, and a boiling point of 75 °C at 25 mmHg.

Molecular Formula C8H7F13Si
Molecular Weight 378.20 g/mol
CAS No. 469904-32-3
Cat. No. B3138768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane
CAS469904-32-3
Molecular FormulaC8H7F13Si
Molecular Weight378.20 g/mol
Structural Identifiers
SMILESC(C[Si])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H7F13Si/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,22H3
InChIKeyITAGSMAUGCKABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(3,3,4,4,5,5,6,6,7,7,8,8,8‑Tridecafluorooctyl)silane: Silyl‑Hydride Identity, Physical Constants, and Surface‑Energy Benchmark


(3,3,4,4,5,5,6,6,7,7,8,8,8‑Tridecafluorooctyl)silane (CAS 469904‑32‑3; synonym 1H,1H,2H,2H‑perfluorooctylsilane) is a fluorinated trihydridosilane coupling agent. Its molecular formula is C₈H₇F₁₃Si (MW 378.21 g mol⁻¹), and it is supplied as a liquid with a density of 1.446 g mL⁻¹, a refractive index of 1.3184 at 20 °C, and a boiling point of 75 °C at 25 mmHg . The compound belongs to the silyl hydride family; the Si–H bonds undergo dehydrogenative coupling with hydroxyl‑terminated surfaces, liberating only H₂ gas instead of the corrosive HCl or alcohol by‑products that accompany chloro‑ or alkoxy‑silane analogues [1]. This intrinsic reactivity profile makes it particularly attractive for moisture‑sensitive or acid‑sensitive substrate modification.

Why Trichloro‑ or Triethoxy‑Perfluorooctylsilane Cannot Substitute (3,3,4,4,5,5,6,6,7,7,8,8,8‑Tridecafluorooctyl)silane in Acid‑Sensitive or Dehydrogenative‑Coupling Workflows


Although the perfluorooctyl tail (C₆F₁₃(CH₂)₂–) is shared among many commercial fluoroalkyl silanes, the reactive head‑group dictates the deposition chemistry, by‑product profile, and substrate compatibility . (3,3,4,4,5,5,6,6,7,7,8,8,8‑Tridecafluorooctyl)silane is a trihydridosilane (R–SiH₃); it grafts through a catalyst‑free dehydrogenative coupling mechanism that evolves only hydrogen gas. In contrast, the widely used trichloro analogue (FOTS, CAS 78560‑45‑9) releases HCl, and the triethoxy variant (POTS, CAS 51851‑37‑7) liberates ethanol—both of which can corrode metal features, interfere with monolayer order, or require post‑deposition baking to remove polar residues [1]. These mechanistic differences translate into measurable divergences in surface energy, processing robustness, and film quality, as quantified in the evidence sections below.

Quantitative Differentiation of (3,3,4,4,5,5,6,6,7,7,8,8,8‑Tridecafluorooctyl)silane Versus Closest Fluoroalkyl Silane Analogs


Superhydrophobic Surface Generation: Water Contact Angle on Mesoporous Silicon

When grafted via thermally induced dehydrocoupling at 80 °C onto hydrogen‑terminated mesoporous silicon wafers, (3,3,4,4,5,5,6,6,7,7,8,8,8‑tridecafluorooctyl)silane yields a static water contact angle (WCA) of 151°, demonstrating intrinsic superhydrophobicity without additional roughness engineering [1]. By comparison, the trichlorosilane analogue FOTS deposited on flat SiO₂ under standard vapour‑phase conditions achieves a static WCA of only 110° [2]. Although FOTS can reach >150° on hierarchically structured surfaces, the trihydridosilane attains comparable dewetting performance on a single‑scale mesoporous substrate, highlighting its efficient dehydrogenative grafting chemistry.

Surface modification Superhydrophobicity Porous silicon

Corrosion‑Free Deposition: By‑Product Comparison – H₂ vs. HCl

The head‑group of (3,3,4,4,5,5,6,6,7,7,8,8,8‑tridecafluorooctyl)silane eliminates as H₂ gas during surface condensation, whereas the trichloro analogue FOTS generates one equivalent of HCl per Si–Cl bond hydrolysed [1]. Hydrochloric acid is a documented source of pitting corrosion on metallic interconnects and can protonate basic functional groups in organic underlayers, compromising film integrity. Quantitative corrosion‑current measurements in microelectronic test structures have shown that HCl‑evolving silanes increase leakage current by up to two orders of magnitude relative to neutral‑by‑product silanes [2].

Corrosion prevention Microelectronics Self-assembled monolayers

Vapour‑Phase Process Robustness: Catalyst‑Free Grafting at Moderate Temperature

Trihydridosilane grafting onto hydrogen‑terminated silicon proceeds efficiently at 80 °C without any metal catalyst and is notably insensitive to adventitious air or water vapour, as confirmed by retention of photoluminescence in porous Si nanostructures after functionalisation [1]. In contrast, reproducible monolayer formation with FOTS or POTS requires stringent humidity control (often <30 % RH) to avoid vertical polymerisation and micro‑roughness [2]. The wider process window of the trihydridosilane translates into a higher batch‑to‑batch reproducibility of water contact angle: standard deviation ±2° for the target compound vs. ±5° reported for FOTS under variable humidity [2].

Vapour deposition Self-assembled monolayer Process robustness

Physical‑Property Fingerprint for Incoming Quality Control: Density and Refractive Index

The certified physical constants provided by the manufacturer serve as a rapid identity‑and‑purity check upon receipt. (3,3,4,4,5,5,6,6,7,7,8,8,8‑Tridecafluorooctyl)silane exhibits a density of 1.446 g mL⁻¹ and a refractive index (nD²⁰) of 1.3184 . These values are markedly different from those of the trichloro analogue FOTS (density 1.3 g mL⁻¹, nD²⁰ ≈ 1.352) and the triethoxy analogue POTS (density 1.3299 g mL⁻¹, nD²⁰ 1.345) [1], allowing straightforward confirmation that the correct silane has been received before it is introduced into a process line.

Quality control Incoming inspection Physical constants

Optimal Deployment Scenarios for (3,3,4,4,5,5,6,6,7,7,8,8,8‑Tridecafluorooctyl)silane Based on Quantitative Evidence


Nanoimprint Lithography Mold Release Layers (Acid‑Sensitive Mold Materials)

The trihydridosilane can be applied directly to metal‑oxide or hydrogen‑terminated silicon molds at 80 °C without HCl evolution, preserving the mold surface finish and preventing the pitting corrosion that has been documented for FOTS‑derived release layers [1]. The resulting film exhibits a low surface energy comparable to chlorosilane‑based anti‑sticking coatings, but with tighter contact‑angle uniformity across the mold area owing to the moisture‑insensitive grafting process [2].

Superhydrophobic Coating of Porous Silicon Photonic Crystals for Biosensing

When superhydrophobicity must be achieved on a mesoporous Si transducer without introducing structural damage, (3,3,4,4,5,5,6,6,7,7,8,8,8‑tridecafluorooctyl)silane is the preferred reagent. The catalyst‑free dehydrocoupling reaction preserves the intrinsic photoluminescence of the porous Si scaffold, a property that is often quenched by the acidic by‑products of chlorosilane analogues [1].

Humidity‑Tolerant Industrial Vapour‑Phase Coating Lines

Production environments where maintaining <30 % relative humidity is economically infeasible benefit from the trihydridosilane’s ability to form densely packed monolayers under ambient moisture levels. The resulting reduction in contact‑angle variability (±2° vs. ±5°) translates directly into higher process yield and lower rework rates [3].

Modification of Acid‑Sensitive Metal Oxide Surfaces (Cu, Al, ZnO) in Flexible Electronics

For flexible electronic devices fabricated on copper or aluminium foils, the neutral H₂ by‑product eliminates the risk of HCl‑induced corrosion that accompanies deposition of FOTS or other chlorosilanes. The silyl hydride thus enables direct integration of a hydrophobic barrier layer without an intermediate protective coating step [2].

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